REACTION_CXSMILES
|
C(O[C:5]([C:18]1[N:19](CC2C=CC=CC=2)[CH:20]=[CH:21][N:22]=1)([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=O)C>[Pd].C(O)C>[C:12]1([CH:5]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:18]2[NH:22][CH:21]=[CH:20][N:19]=2)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1
|
Name
|
(1-benzyl-1H-imidazol-2-yl)(diphenyl)methyl acetate
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C1=CC=CC=C1)(C1=CC=CC=C1)C=1N(C=CN1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
6.03 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of celite
|
Type
|
WASH
|
Details
|
washed thoroughly with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate was concentrated to dryness
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
washed with water (2×100 mL)
|
Type
|
ADDITION
|
Details
|
followed by a 1:1 mixture of ethyl ether and hexanes (2×50 mL) and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C=1NC=CN1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |